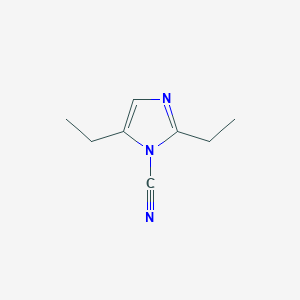

2,5-Diethyl-1H-imidazole-1-carbonitrile

Description

2,5-Diethyl-1H-imidazole-1-carbonitrile is a substituted imidazole derivative featuring ethyl groups at positions 2 and 5 of the heterocyclic ring and a carbonitrile moiety at position 1. The electron-withdrawing carbonitrile group enhances reactivity in nucleophilic substitution reactions, while the ethyl substituents influence steric and electronic properties, affecting solubility and stability .

Properties

IUPAC Name |

2,5-diethylimidazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-7-5-10-8(4-2)11(7)6-9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNOWTYFLAVDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1C#N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517029 | |

| Record name | 2,5-Diethyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83505-77-5 | |

| Record name | 2,5-Diethyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

2,5-Diethyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of functional materials, including dyes for solar cells and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1H-imidazole-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

- Steric Effects: The diethyl groups in 2,5-Diethyl-1H-imidazole-1-carbonitrile increase steric hindrance compared to methyl or amino analogs, reducing reaction rates in bulky electrophilic environments .

- Electronic Effects : The carbonitrile group at position 1 creates a strong electron-deficient ring, enhancing electrophilicity at adjacent positions compared to dicarbonitrile analogs .

Thermal and Physical Properties

- Thermal Stability : The azobis compound (2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile)) exhibits superior thermal stability due to its azo bridge and conjugated dicarbonitrile groups, decomposing above 250°C . In contrast, this compound likely has lower thermal stability (est. decomp. ~180–200°C) due to aliphatic ethyl groups.

- Solubility: Ethyl substituents improve lipophilicity, making the target compound more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) than amino- or dicarbonitrile-substituted analogs .

Key Research Findings

- Thermal Behavior : Aliphatic substituents (e.g., ethyl) reduce thermal stability compared to nitro or azo-functionalized analogs .

- Structural Optimization: Positional isomerism (e.g., carbonitrile at C1 vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Diethyl-1H-imidazole-1-carbonitrile, and how can reaction efficiency be quantified?

- Methodology : Begin with a Knoevenagel condensation or nucleophilic substitution on pre-functionalized imidazole precursors. Use stoichiometric ratios (e.g., 1:1.2 for nitrile introduction) and monitor progress via <sup>1</sup>H NMR. Quantify efficiency by isolating intermediates (e.g., ethyl-substituted imidazole derivatives) and calculating yields at each step. For nitrile group installation, employ cyanoethylation agents like acrylonitrile under basic conditions (pH 9–10). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT-135) to assign all protons and carbons. For example, the nitrile carbon typically resonates at ~115 ppm in <sup>13</sup>C NMR. Validate molecular weight via high-resolution mass spectrometry (HRMS-ESI, positive ion mode). Cross-verify with single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (R-factor < 0.05) .

Q. What experimental conditions affect the stability of this compound in solution?

- Methodology : Conduct accelerated degradation studies under varying pH (3–11), temperature (25–60°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and quantify by HPLC. For example, at pH < 5, hydrolysis of the nitrile group may occur, forming amides. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular conformation?

- Methodology : Collect high-resolution XRD data (Mo-Kα radiation, θ range: 3–50°). Refine using SHELXL with restraints for disordered ethyl groups. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···N contacts). For ambiguous electron density regions, employ DFT-based quantum crystallography (e.g., B3LYP/6-31G* level) to model plausible conformers .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., nitrile carbon). Calculate Fukui indices (f<sup>−</sup>) to predict regioselectivity. Validate with kinetic studies: measure reaction rates with nucleophiles (e.g., thiols) in DMSO at 25°C .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology : Reconcile discrepancies by cross-validating with solid-state NMR (ssNMR) to account for crystal packing effects. For example, XRD may show a planar imidazole ring, while solution NMR indicates slight puckering due to solvent interactions. Use dynamic NMR (DNMR) to probe conformational exchange in solution .

Q. What in vitro assays are suitable for screening the bioactivity of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 isoforms) due to imidazole’s metal-coordinating ability. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination. For cytotoxicity, employ MTT assays on HEK-293 cells (48h exposure, 10–100 μM range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.